molecular formula C7H6BrN3O B11880191 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1956341-25-5

7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11880191
CAS No.: 1956341-25-5
M. Wt: 228.05 g/mol
InChI Key: SEAKVOQVEJUTQR-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the pyrazolo[4,3-c]pyridine scaffold. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved by the reaction of hydrazine with an appropriate β-keto ester.

    Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.

    Bromination: The final step involves the bromination of the pyrazolopyridine core at the 7th position using a brominating agent such as N-bromosuccinimide (NBS).

    Methoxylation: The methoxy group is introduced at the 3rd position using a methoxylating agent such as sodium methoxide in methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It is used as a probe in chemical biology to study various biological pathways and molecular targets.

    Material Science:

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

  • 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
  • 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Comparison: 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery .

Properties

CAS No.

1956341-25-5

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

7-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-2-9-3-5(8)6(4)10-11-7/h2-3H,1H3,(H,10,11)

InChI Key

SEAKVOQVEJUTQR-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C(C=NC=C21)Br

Origin of Product

United States

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